molecular formula C11H13ClO2 B1349957 4-(4-Methoxyphenyl)butanoyl chloride CAS No. 6836-18-6

4-(4-Methoxyphenyl)butanoyl chloride

Cat. No. B1349957
CAS RN: 6836-18-6
M. Wt: 212.67 g/mol
InChI Key: RMNFNJLSEHCPTJ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)butanoyl chloride, also known as p-Anisylbutyryl chloride, is a chemical compound that belongs to the family of organic compounds known as aryl-alkyl ketones. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)butanoyl chloride is not well understood. However, it is believed that the compound acts as an acylating agent, reacting with various nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-Methoxyphenyl)butanoyl chloride are not well studied. However, it is known that the compound is a potent irritant and can cause severe skin and eye irritation. It is also toxic when ingested or inhaled and can cause respiratory and gastrointestinal distress.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Methoxyphenyl)butanoyl chloride in lab experiments include its high reactivity and selectivity towards various nucleophiles, which makes it an excellent acylating agent. However, the compound is highly toxic and requires careful handling and disposal.

Future Directions

The future directions for research on 4-(4-Methoxyphenyl)butanoyl chloride include its use in the synthesis of novel pharmaceuticals and agrochemicals. The compound can also be used in the preparation of new fine chemicals, such as fragrances and flavors. Further research is needed to understand the mechanism of action and the biochemical and physiological effects of the compound.
Conclusion:
In conclusion, 4-(4-Methoxyphenyl)butanoyl chloride is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals. The compound is highly reactive and selective towards various nucleophiles, making it an excellent acylating agent. However, the compound is highly toxic and requires careful handling and disposal. Further research is needed to understand the mechanism of action and the biochemical and physiological effects of the compound.

Scientific Research Applications

4-(4-Methoxyphenyl)butanoyl chloride finds application in various scientific research areas. It is used as an intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory agents, analgesics, and antipyretics. It is also used in the synthesis of agrochemicals, such as herbicides and insecticides. The compound is also used in the preparation of fine chemicals, such as fragrances and flavors.

properties

IUPAC Name

4-(4-methoxyphenyl)butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-14-10-7-5-9(6-8-10)3-2-4-11(12)13/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNFNJLSEHCPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374871
Record name 4-(4-methoxyphenyl)butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)butanoyl chloride

CAS RN

6836-18-6
Record name 4-(4-methoxyphenyl)butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6836-18-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-(4-Methoxyphenyl)butyric acid (2.0 g, 10.3 mmol) was treated with thionyl chloride (20 mL). The reaction was stirred at rt for 3 h, heated at 65° C. overnight and then concentrated under reduced pressure to give 4-(4-methoxyphenyl)butyryl chloride (2.3 g) as a yellow oil which was used without farther purification. IR (NaCl): 1795, 1510, 1244 cm-1.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

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